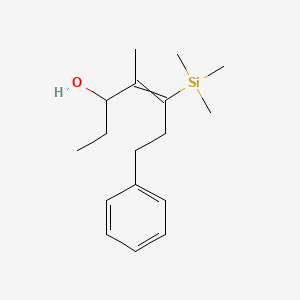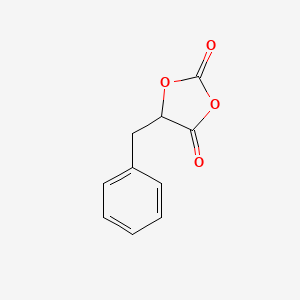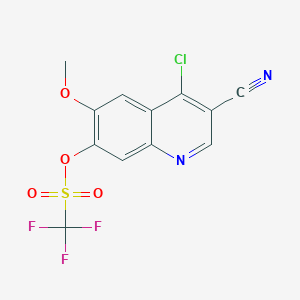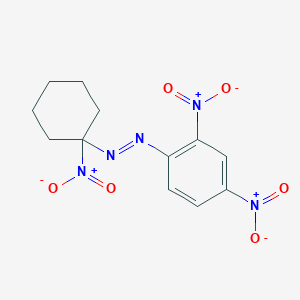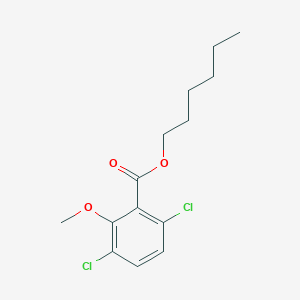
Hexyl 3,6-dichloro-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 3,6-dichloro-2-methoxybenzoate is a chemical compound belonging to the class of benzoates. It is characterized by the presence of a hexyl ester group attached to a 3,6-dichloro-2-methoxybenzoic acid moiety. This compound is known for its unique structural features, which include multiple aromatic bonds and functional groups such as esters and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3,6-dichloro-2-methoxybenzoate typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with hexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Hexyl 3,6-dichloro-2-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3,6-dichloro-2-methoxybenzoic acid and hexanol.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products include substituted benzoates with different functional groups replacing the chlorine atoms.
Hydrolysis: Yields 3,6-dichloro-2-methoxybenzoic acid and hexanol.
Oxidation: Produces carboxylic acid derivatives.
Scientific Research Applications
Hexyl 3,6-dichloro-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Hexyl 3,6-dichloro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound’s ester and ether groups allow it to interact with enzymes and receptors in biological systems. The chlorine atoms may enhance its binding affinity to certain proteins, leading to its biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-2-methoxybenzoic acid: The parent compound without the hexyl ester group.
Hexyl 2,4-dichlorobenzoate: A similar compound with chlorine atoms at different positions on the benzene ring.
Hexyl 3,5-dichloro-2-methoxybenzoate: Another analog with chlorine atoms at different positions.
Uniqueness
Hexyl 3,6-dichloro-2-methoxybenzoate is unique due to its specific substitution pattern and the presence of both ester and ether functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
405297-28-1 |
|---|---|
Molecular Formula |
C14H18Cl2O3 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
hexyl 3,6-dichloro-2-methoxybenzoate |
InChI |
InChI=1S/C14H18Cl2O3/c1-3-4-5-6-9-19-14(17)12-10(15)7-8-11(16)13(12)18-2/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
VXEZYHUJTRLICN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


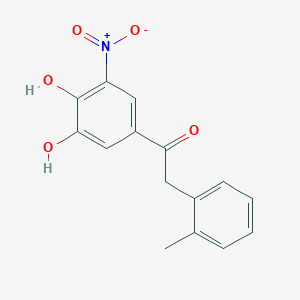
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
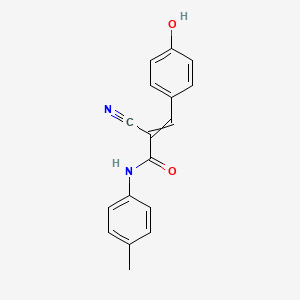
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)
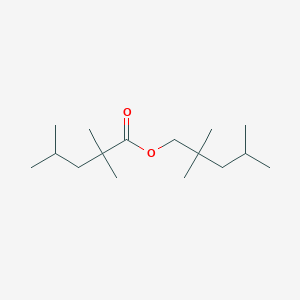
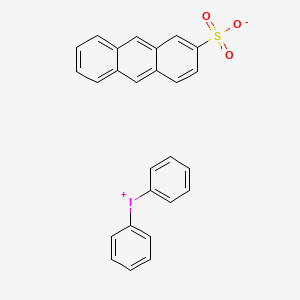

![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
![N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine](/img/structure/B14234231.png)
